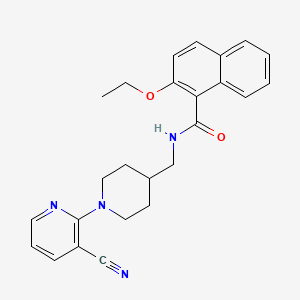

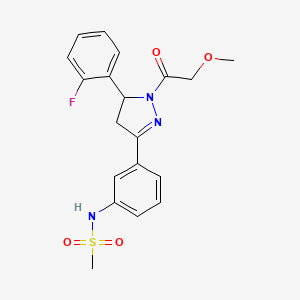

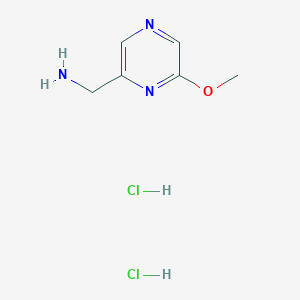

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide, also known as JNJ-632, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to have a strong inhibitory effect on the activity of several kinases, which are enzymes that play a critical role in cell signaling pathways.

Aplicaciones Científicas De Investigación

Binding and Activity at Sigma Receptors

- Sigma(1) Receptor Binding : Methylpiperidine derivatives, including those related to the N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide structure, have been found to bind selectively to the sigma(1) receptor. One derivative demonstrated high potency as a sigma(1) ligand and selectivity relative to sigma(2) receptor and sterol isomerase site, suggesting potential as a PET imaging tool and antiproliferative activity in tumor research and therapy (Berardi et al., 2005).

Dopamine and Serotonin Receptor Affinity

- Dopamine D2L, D4.2, and 5-HT2A Receptor Affinity : In studies focusing on substituted piperidine naphthamides, modifications to the benzyl moiety have been shown to impact affinity for D2L, D4.2, and 5-HT2A receptors. Specifically, halogen and methyl substitutions increased D4.2 affinity, suggesting potential in developing targeted therapies (Carato et al., 2007).

Catalyst in Organic Synthesis

- Use as a Catalyst : The structure has been explored as a catalyst in organic synthesis, particularly in reactions involving aldehydes, naphthol, and piperidine or acetamide. Research indicated that its use under ultrasound irradiation enhances reaction efficiency and yield, providing clean methodologies in organic chemistry (Mokhtary & Torabi, 2017).

Potential in Antitumor Therapy

- Antitumor Activity : The compound's derivatives have shown promise in antitumor research. For example, certain naphthalene compounds exhibited antiproliferative activity in rat C6 glioma cells, potentially indicating sigma(1) antagonist activity. This opens new perspectives in cancer research and therapy (Berardi et al., 2005).

Photopolymerization and Optical Properties

- Photopolymerization Initiating Performance : Certain acrylated naphthalimide one-component visible light initiators, structurally similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide, exhibit good photopolymerization initiating performance and high migration stability in cured films, relevant in material science and photopolymerization studies (Yang et al., 2018).

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-2-31-22-10-9-19-6-3-4-8-21(19)23(22)25(30)28-17-18-11-14-29(15-12-18)24-20(16-26)7-5-13-27-24/h3-10,13,18H,2,11-12,14-15,17H2,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVRYQJGGRDJLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)

![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)

![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-Methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)